Stereoselective Synthesis Yield: 2,4,6-Trimethoxybenzaldehyde Oxime vs. Unsubstituted Benzaldehyde Oxime
The condensation of 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride in methanol yields the syn-oxime exclusively in 86% isolated yield [1]. In contrast, the analogous reaction with unsubstituted benzaldehyde produces a mixture of Z- (82%) and E- (9%) isomers [2]. The target compound thus offers a distinct advantage in stereochemical purity and isolated mass recovery.
| Evidence Dimension | Isolated Yield of Oxime Formation |
|---|---|
| Target Compound Data | 86% (syn-oxime) |
| Comparator Or Baseline | Benzaldehyde oxime: 82% Z-isomer, 9% E-isomer |
| Quantified Difference | 4% higher yield of the major isomer; exclusive formation of a single stereoisomer for the target compound |
| Conditions | Methanol, hydroxylamine hydrochloride, reflux 4h (target); room temperature, methanol, base (comparator) |
Why This Matters
Higher stereochemical purity and comparable or superior yield simplify downstream purification and improve reproducibility in multi-step syntheses.
- [1] ChemSpider SyntheticPages. Oximation of 2,4,6-trimethoxybenzaldehyde. SynthPage 146. 2001. View Source
- [2] Wikipedia. Benzaldehyde oxime. 2023. View Source
